cis-Chalcone

CAS No.: 614-46-0

Cat. No.: VC1788448

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 614-46-0 |

|---|---|

| Molecular Formula | C15H12O |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | (Z)-1,3-diphenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11- |

| Standard InChI Key | DQFBYFPFKXHELB-QXMHVHEDSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2 |

| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Introduction

Physical and Chemical Properties

Structural Characteristics

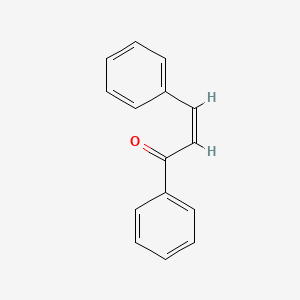

Cis-chalcone features a characteristic structure with two phenyl rings connected by an α,β-unsaturated carbonyl linker. The defining feature of this isomer is the cis configuration around the carbon-carbon double bond, where both phenyl groups are positioned on the same side of the bond plane. This spatial arrangement creates a more compact, less linear structure compared to the trans isomer.

Physicochemical Properties

The physicochemical profile of cis-chalcone influences its behavior in biological systems and synthetic applications:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 208.2552 g/mol |

| CAS Number | 614-46-0 |

| Physical State | Typically solid at room temperature |

| Structural Configuration | Cis (Z) isomer |

| Functional Groups | α,β-unsaturated ketone, aromatic rings |

Spectroscopic Characteristics

While specific spectroscopic data for cis-chalcone is limited in the search results, chalcones generally exhibit characteristic spectral properties. For instance, in related chalcone structures, IR spectroscopy typically shows:

-

Conjugated carbonyl group vibrations around 1650 cm⁻¹

In ¹H-NMR spectroscopy, the double bond protons of trans chalcones typically show coupling constants of approximately 15.6 Hz, whereas cis isomers would exhibit smaller coupling constants, reflecting their different spatial arrangements .

Synthetic Methodologies

Common Synthesis Pathways

The primary method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the aldol condensation of aromatic aldehydes with aromatic ketones under basic or acidic conditions . While this reaction typically favors trans-chalcone formation due to thermodynamic stability, specific conditions can promote cis-chalcone synthesis.

Factors Influencing Cis/Trans Isomerization

Recent computational research has provided insights into the factors affecting the preferential formation of cis or trans chalcone isomers. According to studies, the stability of the starting ketone material significantly influences the isomeric outcome .

Thermodynamically stable ketone starting materials tend to favor the formation of cis-configured chalcones. For instance, computational analyses suggest that synthesis using 1-Indanone as the starting ketone favors cis-chalcone formation due to the stability of both the product and the starting material .

Conversely, less stable and energetically costly chalcone precursors typically lead to trans-isomer predominance . This relationship between starting material stability and isomeric outcome provides valuable guidance for synthetic chemists seeking to produce specific chalcone configurations.

Biological Activities and Applications

Pharmacological Significance

Chalcones broadly demonstrate a range of biological activities, making them compounds of interest in pharmacological research . While the search results don't provide extensive specific information about cis-chalcone's biological activities, chalcones as a class exhibit:

-

Antiviral properties, with potential applications against viruses like tobacco mosaic virus and hepatitis C

-

Anti-inflammatory effects

-

Anticancer potential

-

Antimicrobial activities

The unique spatial arrangement of cis-chalcone likely influences its biological activity profile compared to the trans isomer, potentially affecting its binding to biological targets and pharmacokinetic properties.

Role in Plant Biology

In plant systems, chalcone synthase (CHS) is a key enzyme involved in the synthesis of chalcones, which serve as precursors to flavonoids and other plant secondary metabolites . These compounds play important roles in plant defense mechanisms and responses to environmental stresses such as herbivory and light exposure .

Structure-Activity Relationships

Comparison with Related Compounds

The structural features of cis-chalcone can be compared with similar compounds to understand structure-activity relationships:

| Compound | Structure Type | Distinguishing Feature | Relative to Cis-Chalcone |

|---|---|---|---|

| Trans-Chalcone | Chalcone isomer | Different spatial arrangement | More thermodynamically stable |

| Dihydrochalcone | Saturated derivative | Lacks double bond | More stable, different reactivity |

| Flavanone | Derived from chalcones | Contains additional hydroxyl groups | Cyclized form |

| Naringenin | Flavonoid precursor | Strong antioxidant activity | More complex structure |

| Isoliquiritigenin | Chalcone derivative | Anti-inflammatory properties | Different substitution pattern |

The unique configuration of cis-chalcone impacts its biological activity and synthesis versatility compared to these related structures. The spatial arrangement affects molecular recognition, potentially leading to different binding affinities for biological targets.

Structure-Function Relationship

The α,β-unsaturated carbonyl system in chalcones serves as a Michael acceptor, allowing for nucleophilic addition reactions that may contribute to their biological activities . The cis configuration alters the accessibility and reactivity of this functional group compared to the trans isomer, potentially modifying its interactions with biological macromolecules.

Recent Research Developments

Computational Studies

Recent computational research has explored the factors influencing the preferential formation of cis versus trans chalcone isomers. These studies suggest that the thermodynamic stability of the starting ketone significantly impacts the isomeric outcome of the chalcone synthesis .

Researchers have found that reactions using thermodynamically stable ketone starting materials tend to favor the cis-configuration in the final chalcone product . This insight provides valuable guidance for synthetic chemists aiming to produce specific chalcone isomers for various applications.

Medicinal Chemistry Applications

Within medicinal chemistry, chalcones are recognized as privileged scaffolds with significant pharmaceutical potential due to their α,β-unsaturated ketone functionality . Recent research has explored functional modifications of chalcones and their pharmacological properties against both infectious and non-infectious diseases.

Some chalcone derivatives have shown promising activity against viral targets, including compounds with satisfactory EC₅₀ values against SARS-CoV-2 . These findings highlight the potential of chalcone-based structures, including cis-chalcone derivatives, in developing novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume